CBiPES hydrochloride
Overview
Description
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide, commonly known as CBiPES, is a synthetic organic compound used in scientific research. It acts as a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2. This compound has shown potential antipsychotic effects in animal models and is primarily used to study the role of mGluR 2 receptors in schizophrenia and related disorders .
Mechanism of Action
Target of Action
CBiPES hydrochloride is a selective positive allosteric modulator for the metabotropic glutamate receptor group II subtype mGluR 2 . The mGluR 2 receptors are part of the G-protein coupled receptor family and play a crucial role in the central nervous system, modulating excitatory neurotransmission .
Mode of Action
As a positive allosteric modulator, this compound enhances the response of mGluR 2 receptors to glutamate, the primary excitatory neurotransmitter in the brain . This modulation results in a decrease in the release of glutamate and other neurotransmitters, leading to a reduction in excitatory neurotransmission .
Biochemical Pathways
The activation of mGluR 2 receptors by this compound can affect several biochemical pathways. For instance, it can suppress the release of histamine in limbic brain regions . This modulation of neurotransmitter release can influence various downstream effects, including the regulation of mood, cognition, and perception .
Pharmacokinetics
It’s known that the compound has improved pharmacokinetic properties compared to other mglur 2 modulators .
Result of Action
This compound has been shown to have potentially antipsychotic effects in animal models . It can attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP (Phencyclidine) in murine models . In rat brain, this compound can attenuate ketamine-induced increase in extracellular histamine concentration .
Biochemical Analysis
Biochemical Properties
CBiPES hydrochloride interacts with the mGluR 2 receptor, a type of metabotropic glutamate receptor . As a positive allosteric modulator, this compound enhances the response of the mGluR 2 receptor to its ligand, glutamate . This interaction influences various biochemical reactions within the cell .
Cellular Effects
This compound has been observed to attenuate stress-induced hyperthermia and block the hyperlocomotor effects of PCP in murine models . In rat brain, this compound has been shown to attenuate ketamine-induced increases in extracellular histamine concentration . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of the mGluR 2 receptor . By enhancing the response of the mGluR 2 receptor to glutamate, this compound can influence various cellular processes, potentially including enzyme activation or inhibition and changes in gene expression .
Dosage Effects in Animal Models
In animal models, this compound has been administered at dosages ranging from 0.1 to 10 mg/kg . At a dosage of 10 mg/kg, this compound was observed to reduce global dyskinesia by 60% and peak dose dyskinesia by 66% compared to a control
Metabolic Pathways
Given its role as a modulator of the mGluR 2 receptor, it is likely that this compound interacts with enzymes and cofactors involved in glutamate signaling .
Preparation Methods
The synthesis of N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide involves several steps. The key synthetic route includes the following steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the pyridinylmethyl group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction.
Sulfonamide formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with ethanesulfonyl chloride under basic conditions.
Chemical Reactions Analysis
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or pyridinylmethyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide has several scientific research applications, including:
Neuroscience: It is used to study the role of metabotropic glutamate receptor 2 in neurological disorders such as schizophrenia, epilepsy, and Parkinson’s disease
Behavioral Studies: Researchers use the compound to investigate its effects on animal behavior, particularly in models of stress-induced hyperthermia and hyperlocomotor activity.
Comparison with Similar Compounds
N- (4’-cyano- [1,1’-biphenyl]-3-yl-N- (3-pyridinylmethyl)ethanesulfonamide is unique due to its selective positive allosteric modulation of metabotropic glutamate receptor 2. Similar compounds include:
CDPPB: A positive allosteric modulator of metabotropic glutamate receptor 5, used in similar research applications.
BMS-303141: A compound with a different chemical structure but similar modulatory effects on metabotropic glutamate receptors.
These compounds share similar research applications but differ in their selectivity, potency, and pharmacokinetic profiles.
Properties
IUPAC Name |
N-[3-(4-cyanophenyl)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVYXILCBYGKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432071 | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353235-01-5, 856702-40-4 | |
Record name | Cbipes | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353235015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CBiPES | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBIPES | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ25KB5NW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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